molecular formula C12H17NOS B13266598 N-(2-ethoxyphenyl)thiolan-3-amine

N-(2-ethoxyphenyl)thiolan-3-amine

Cat. No.: B13266598
M. Wt: 223.34 g/mol
InChI Key: SMYRHONFJRCXPH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)thiolan-3-amine is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position and a 2-ethoxyphenyl group attached to the nitrogen.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NOS/c1-2-14-12-6-4-3-5-11(12)13-10-7-8-15-9-10/h3-6,10,13H,2,7-9H2,1H3

InChI Key

SMYRHONFJRCXPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)thiolan-3-amine typically involves the reaction of 2-ethoxyaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides, acyl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiolan-3-amine derivatives

Scientific Research Applications

N-(2-ethoxyphenyl)thiolan-3-amine is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is similar to N-(2-methoxyphenyl)thiolan-3-amine and N-(4-ethoxyphenyl)thiolan-3-amine.

Chemical Structure and Properties
this compound features a thiolane ring, which is known for its potential biological activity.

Scientific Research Applications
this compound and its derivatives have a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry It is utilized in the development of new materials and chemical processes.

Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the ethoxyphenyl group and thiolane ring may enhance its binding affinity and specificity for certain targets.

Anticancer Activity
Studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of thiazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against tumor cells.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thiolan-3-amine Derivatives with Varied Aromatic Substituents

Several analogs of N-(2-ethoxyphenyl)thiolan-3-amine differ in the substituents on the aromatic ring or the amine group:

Compound Name Substituent on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Features
N-(3-chloro-4-fluorophenyl)thiolan-3-amine 3-Cl, 4-F C₁₁H₁₃ClFNS 245.74 Enhanced electrophilicity due to electron-withdrawing Cl/F groups .
N-[2-(trifluoromethyl)phenyl]thiolan-3-amine 2-CF₃ C₁₁H₁₂F₃NS 247.28 High lipophilicity and metabolic stability from the CF₃ group .
N-[(4-methylphenyl)methyl]thiolan-3-amine 4-CH₃ (on benzyl group) C₁₂H₁₇NS 207.34 Increased steric bulk and potential for π-π interactions .

Key Observations :

  • Electronic Effects : The 2-ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl, F, CF₃) in analogs. This difference may influence reactivity in nucleophilic substitutions or hydrogen bonding .

Compounds with Shared 2-Ethoxyphenyl Motifs

Several compounds in the evidence share the 2-ethoxyphenyl group but differ in their core structures:

Compound Name (from ) Core Structure Yield Key Functional Groups Potential Applications
(E)-2-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide (14) Thiazole 58% Methylsulfonyl allyl, carboxamide Covalent inhibitors (e.g., antiviral) .
(E)-2-(2-Ethoxyphenyl)-5-methyl-N-(3-(methylsulfonyl)allyl)-1H-imidazole-4-carboxamide (22) Imidazole 4% Methylsulfonyl allyl, carboxamide, methyl Low yield suggests synthetic challenges .
(E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b) Pyrazole 91% Chloro, methylsulfonyl allyl High yield due to stable intermediates .

Key Observations :

  • Synthetic Accessibility : The pyrazole derivative (8b) achieved a 91% yield, likely due to stable intermediates, whereas the imidazole analog (22) had a low 4% yield, possibly due to steric hindrance or competing side reactions .

Thioamide and Thiopeptide Analogs

Compound Class Synthesis Method (from ) Key Feature Reference
Thioacyl-N-phthalimides Thioacylation via thiobenzimidazolones High efficiency in peptide coupling Brain et al., 1997 .
Ynamide-mediated thioamides Ynamide activation for thioamide formation Enables primary thioamidide synthesis Yang et al., 2019 .

Key Observations :

    Biological Activity

    N-(2-ethoxyphenyl)thiolan-3-amine is a compound with unique structural characteristics that confer significant biological activity. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant research findings.

    Chemical Structure and Properties

    This compound features a thiolane ring combined with an ethoxyphenyl group. The presence of the ethoxy group enhances its solubility in organic solvents, which is crucial for its reactivity and potential biological applications. The compound's molecular formula is C8H11NOSC_8H_{11}NOS, indicating the presence of sulfur and nitrogen, elements often associated with biological activity.

    Synthesis Methods

    Synthesis of this compound can be achieved through various methods, including:

    • Nucleophilic Substitution : Using thiolane derivatives and ethoxy-substituted phenols.
    • Cyclization Reactions : Involving thiiran intermediates to form the thiolane structure.
    • Functional Group Modifications : To enhance biological activity through structural variations.

    Antimicrobial Properties

    Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophenes have shown effectiveness against various bacterial strains, including Escherichia coli and Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) for these compounds range from 4 to >64 mg/L, demonstrating significant bactericidal effects .

    CompoundMIC against E. coli (mg/L)MIC against A. baumannii (mg/L)
    Thiophene Derivative 11632
    Thiophene Derivative 2816
    This compoundTBDTBD

    The exact MIC for this compound has yet to be established, but its structural similarities to known active compounds suggest potential efficacy.

    Anti-inflammatory Activity

    Compounds with similar structural features have been explored for their anti-inflammatory properties. Research indicates that certain thiolane derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Inhibition of COX enzymes can lead to reduced levels of inflammatory mediators such as prostaglandins .

    The biological activity of this compound may involve:

    • Enzyme Inhibition : Binding to active sites on enzymes such as COX, altering their function.
    • Nucleophilic Attack : Similar to other thiophenes, this compound may undergo nucleophilic attack by intracellular thiols, leading to the formation of reactive intermediates that disrupt bacterial cell functions .
    • Membrane Interaction : Altering bacterial membrane permeability, which can enhance its antimicrobial action .

    Case Studies and Research Findings

    • Study on Nitrothiophenes : A study assessing various nitrothiophenes found that structural modifications significantly influenced their antimicrobial efficacy against E. coli and M. luteus. This suggests that similar modifications in this compound could enhance its biological activity .
    • Anti-inflammatory Effects : A review highlighted that pyrimidine derivatives with similar functionalities exhibited significant anti-inflammatory effects by downregulating COX enzymes and inducible nitric oxide synthase (iNOS), indicating potential pathways for this compound .

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